DI-404, also known as AM404, is a compound derived from paracetamol (acetaminophen) and has garnered attention for its potential anti-inflammatory properties. This compound is classified as an endocannabinoid reuptake inhibitor and is primarily known for its role in modulating pain and inflammation through various biochemical pathways. Its significance in pharmacological research stems from its ability to influence the synthesis of prostaglandins, which are crucial mediators in inflammatory responses.
DI-404 is synthesized from paracetamol and is categorized under the class of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to inhibit cyclooxygenase enzymes. It has been studied extensively in the context of neuropharmacology and pain management, particularly for its effects on the central nervous system. The compound is often referenced in studies focusing on cannabinoid receptor interactions and inflammatory processes within the body.
The synthesis of DI-404 involves several key steps, primarily focusing on the transformation of paracetamol into AM404. The process typically includes:
In laboratory settings, AM404 can be synthesized by reacting paracetamol with specific catalysts under controlled conditions to yield the desired compound .
The synthesis often employs techniques such as:
The molecular structure of DI-404 can be described as follows:
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to elucidate the three-dimensional structure of DI-404, confirming its conformation and functional groups .
DI-404 participates in several chemical reactions that are pivotal for its biological activity:
The inhibition mechanism involves competitive binding to the active sites of cyclooxygenase enzymes, which prevents arachidonic acid conversion into prostaglandins. This action is crucial for its analgesic and anti-inflammatory effects .
The mechanism through which DI-404 exerts its effects involves multiple pathways:
Studies have shown that AM404 can significantly reduce inflammation markers in vitro, demonstrating its potential therapeutic applications in conditions like arthritis and neuropathic pain .
Relevant analyses include differential scanning calorimetry (DSC) for thermal stability assessment and infrared spectroscopy (IR) for functional group identification .
DI-404 has several scientific uses:
DI-404 (CAS 2187412-79-7) is a high-affinity peptidomimetic inhibitor targeting the DCN1-UBC12 protein-protein interaction within the neddylation pathway. This compound exhibits potent and selective inhibition of cullin 3 (CUL3) neddylation—a critical post-translational modification regulating cellular protein degradation machinery. With its biochemical specificity and mechanistic novelty, DI-404 has emerged as a valuable research tool for probing neddylation biology and advancing targeted protein degradation therapeutics [1] [5].
The discovery of DI-404 emerged from targeted drug discovery efforts in the late 2010s aimed at disrupting cullin-RING ligase (CRL) activation. As researchers elucidated the structural basis of the DCN1-UBC12 interaction—a key regulatory node in the neddylation cascade—rational design approaches identified DI-404 as a potent peptidomimetic compound. DI-404 was specifically engineered to occupy the hydrophobic binding pocket of DCN1 (Defective in Cullin Neddylation 1), thereby preventing its recruitment of the UBC12~NEDD8 thioester complex [3] [6].
Table 1: Key Chemical and Biochemical Properties of DI-404
Property | Value | |
---|---|---|
CAS Number | 2187412-79-7 | |
Molecular Formula | C₃₅H₄₅ClN₆O₆S | |
Molecular Weight | 713.29 g/mol | |
Mechanism of Action | DCN1-UBC12 PPI inhibitor | |
Binding Affinity (Kd) | 6.9 nM | |
Primary Biological Target | Cullin 3 neddylation | |
Purity | ≥98% | |
Storage Conditions | -20°C | [1] [5] |
Initial characterization demonstrated DI-404's exceptional binding affinity (Kd = 6.9 nM) for DCN1, achieved through optimized interactions with critical residues in the DCN1 binding pocket. Unlike broad-spectrum neddylation inhibitors like MLN4924 (which targets NEDD8-activating enzyme, NAE), DI-404 was designed for substrate-selective inhibition. This selectivity profile represented a significant advancement for mechanistic studies requiring precise pathway interrogation without global disruption of ubiquitin-like protein conjugation systems [5] [6].
The neddylation pathway regulates CRL activity by conjugating NEDD8 (neural precursor cell-expressed developmentally downregulated protein 8) to cullin scaffolds. This process requires an E1-E2-E3 enzymatic cascade: The NAE (E1) activates NEDD8, transfers it to the E2 conjugating enzyme UBE2M (UBC12) or UBE2F, and E3 ligases (including DCN1-RBX1 complexes) facilitate NEDD8 transfer to specific cullins. Neddylation induces conformational changes in CRLs that activate ubiquitin transfer to substrate proteins, thereby controlling degradation of numerous cellular regulators [3] [6].
DI-404 exerts its inhibitory effect by specifically disrupting the DCN1-UBC12 protein-protein interaction (PPI). DCN1 functions as a co-E3 ligase that scaffolds UBC12~NEDD8 to RBX1-bound cullins. Structural analyses reveal that DI-404 occupies the hydrophobic pocket of DCN1's UBC12-binding domain, sterically hindering UBC12 recruitment. Consequently, the transfer of NEDD8 from UBC12 to CUL3 is blocked, preventing CRL3 complex activation [1] [6].
Table 2: Selectivity Profile of DI-404 Across Cullin Family Members
Cullin Type | Neddylation Inhibition | Dependence on DCN1-UBC12 | |
---|---|---|---|
Cullin 1 | Low | Minimal | |
Cullin 2 | Low | Partial | |
Cullin 3 | High (IC₅₀ ~100 nM) | Essential | |
Cullin 4A/B | Moderate | Significant | |
Cullin 5 | Low | Minimal (UBE2F-dependent) | [1] [6] |
This selectivity arises from differential dependencies of cullins on DCN1-UBC12. While CUL3 neddylation requires DCN1, other cullins (e.g., CUL5) utilize alternative E2-E3 complexes (UBE2F-RBX2). Biochemical assays confirm DI-404 inhibits CUL3 neddylation with >10-fold selectivity over other cullins. This precision enables researchers to dissect CRL3-specific functions in redox sensing, metabolism, and development—processes frequently dysregulated in cancer where CRL3 substrates (e.g., NRF2, KEAP1) play pivotal roles [1] [6] [9].
DI-404 has provided critical insights for advancing targeted protein degradation (TPD) therapeutics, particularly in overcoming limitations of traditional inhibition strategies:
Validating E2-E3 PPIs as Druggable Targets: The high-affinity disruption of DCN1-UBC12 by DI-404 demonstrated that protein-protein interfaces within ubiquitin-proteasome system (UPS) components can be effectively targeted with small molecules. This expanded the "druggable genome" beyond enzymatic active sites and receptor pockets, encouraging development of PPI inhibitors against other E2-E3 and E3-substrate interactions [4] [9].
Informing Degrader Design Principles: PROTACs (Proteolysis-Targeting Chimeras) and molecular glues require controlled engagement of E3 ligases with target proteins. DI-404’s mechanistic action—precisely modulating a specific E3 regulatory component (DCN1)—revealed that partial or allosteric disruption of CRL activity can achieve substrate-selective effects. This contrasts with global neddylation inhibitors that cause widespread proteostasis disruption and cytotoxicity. These findings support designing context-specific degraders that exploit endogenous E3 regulation mechanisms [4] [9].
Enabling Cullin-Specific Functional Studies: In CRISPR/Cas9 screens, DI-404 has been deployed to chemically mimic DCN1 or CUL3 knockout phenotypes. This enables rapid, reversible interrogation of CRL3 functions without genetic compensation. Studies using DI-404 have identified non-redundant roles for CRL3 in degrading regulators of apoptosis (e.g., NOXA), cell cycle progression, and DNA damage response—pathways where compensatory CRL activation previously obscured phenotypes [6] [9].
Revealing Therapeutic Vulnerabilities: Cancer cells with CRL3 pathway hyperactivation (e.g., KEAP1/NRF2 mutations) show heightened sensitivity to DI-404. The compound synergizes with inhibitors of NAE and other UPS components by inducing "neddylation crisis"—accumulation of non-neddylated cullins that assemble into non-functional CRL complexes. This synthetic lethality provides a rationale for combination therapies exploiting neddylation dependencies in malignancies [3] [6] [9].
Table 3: Key Research Applications of DI-404
Application Domain | Experimental Use | Key Insights Generated | |
---|---|---|---|
CRL3 Substrate Identification | Chemoproteomics + DI-404 treatment | Identified 37 CRL3-specific substrates in human cells | |
PROTAC Optimization | Co-crystallography with DCN1-DI-404 complexes | Guided linker design for DCN1-recruiting PROTACs | |
Cancer Metabolism Studies | DI-404 treatment in KEAP1-mutant cell lines | Suppressed NRF2-driven metabolic adaptation in tumors | |
E3 Ligase Regulation | FRET-based assays of DCN1-UBC12 binding dynamics | Quantified allosteric effects on cullin-RBX1 engagement | [1] [3] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7